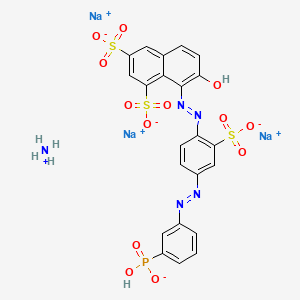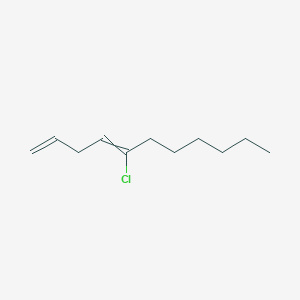![molecular formula C11H34FN3Si5 B14478610 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane CAS No. 68064-02-8](/img/structure/B14478610.png)
1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane is a complex organosilicon compound It features a unique structure with multiple silicon atoms and a combination of fluoro, dimethyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of hexamethylcyclotrisilazane with fluoro(dimethyl)silane and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. A common solvent for this reaction is tetrahydrofuran (THF), and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to silanols using reagents like hydrogen peroxide or peracetic acid.
Substitution: The fluoro group can be substituted with other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the silyl groups can be hydrolyzed to form silanols and siloxanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Substitution: Alkoxides, amines.
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Oxidation: Silanols.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Materials Science: Potential use in the development of novel silicon-based materials with unique properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane involves the interaction of its silyl groups with various substrates. The fluoro group can act as a leaving group in substitution reactions, while the silyl groups can stabilize reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Commonly used as a silylating agent and in the protection of functional groups.
Fluorotrimethylsilane: Similar in structure but lacks the additional silyl groups present in 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane.
Uniqueness: this compound is unique due to its combination of multiple silyl groups and a fluoro group, which provides it with distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
Propiedades
Número CAS |
68064-02-8 |
|---|---|
Fórmula molecular |
C11H34FN3Si5 |
Peso molecular |
367.83 g/mol |
Nombre IUPAC |
fluoro-(2,2,4,4,6,6-hexamethyl-3-trimethylsilyl-1,3,5,2,4,6-triazatrisilinan-1-yl)-dimethylsilane |
InChI |
InChI=1S/C11H34FN3Si5/c1-16(2,3)14-18(6,7)13-19(8,9)15(17(4,5)12)20(14,10)11/h13H,1-11H3 |
Clave InChI |
CHFXRBOWCCDZCS-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(N[Si](N([Si](N1[Si](C)(C)C)(C)C)[Si](C)(C)F)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


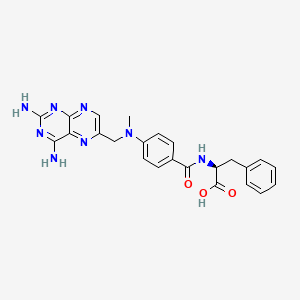
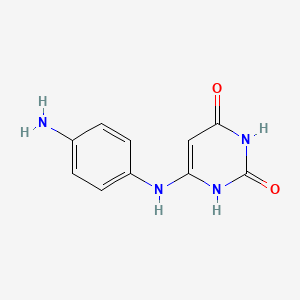
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
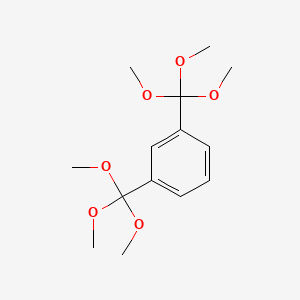
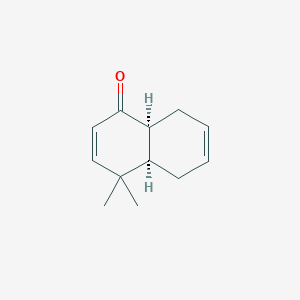
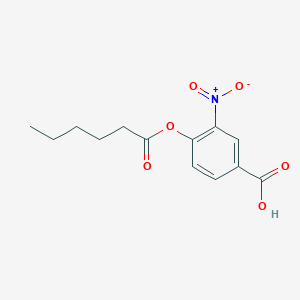
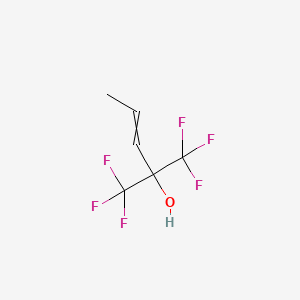
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
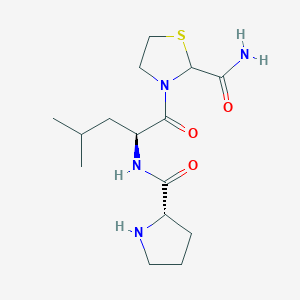
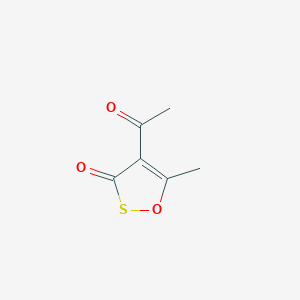
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
